An In-depth Technical Guide to Hexadecyltriphenylphosphonium Bromide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hexadecyltriphenylphosphonium Bromide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyltriphenylphosphonium bromide (HTPB), a quaternary phosphonium salt, has emerged as a significant molecule in biomedical research, primarily owing to its ability to target mitochondria. This lipophilic cation leverages the substantial negative membrane potential of the inner mitochondrial membrane to accumulate within this organelle. This targeted delivery mechanism has positioned HTPB and its analogs as valuable tools for the development of mitochondria-specific therapies and probes. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, mechanisms of action, and key applications of Hexadecyltriphenylphosphonium bromide, with a focus on its utility in drug development and research. Detailed methodologies for relevant experiments are provided, and quantitative data are summarized for comparative analysis.
Chemical and Physical Properties
Hexadecyltriphenylphosphonium bromide is a white to light yellow solid with the chemical formula C₃₄H₄₈BrP.[1] It is characterized by a triphenylphosphonium headgroup, which imparts a positive charge, and a 16-carbon alkyl chain (hexadecyl group) that confers significant lipophilicity.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₈BrP | [1] |
| Molecular Weight | 567.62 g/mol | |
| CAS Number | 14866-43-4 | |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 99-101 °C | [3] |
| Solubility | Soluble in ethanol, slightly soluble in water. | [4] |
| SMILES | CCCCCCCCCCCCCCCC--INVALID-LINK--(c2ccccc2)c3ccccc3.[Br-] | |
| InChI Key | UXMZNEHSMYESLH-UHFFFAOYSA-M |
Synthesis
The synthesis of Hexadecyltriphenylphosphonium bromide is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromohexadecane. This reaction is a standard method for the preparation of phosphonium salts.
General Experimental Protocol for Synthesis
Materials:
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Triphenylphosphine (PPh₃)
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1-Bromohexadecane
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Toluene or another suitable solvent (e.g., acetonitrile)
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Diethyl ether or petroleum ether for washing
Procedure:
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Dissolve equimolar amounts of triphenylphosphine and 1-bromohexadecane in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser.
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Heat the reaction mixture to reflux and maintain it for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.
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Upon completion, the product, Hexadecyltriphenylphosphonium bromide, will often precipitate out of the solution upon cooling.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with a non-polar solvent like diethyl ether or petroleum ether to remove any unreacted starting materials.
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Dry the purified product under vacuum to yield Hexadecyltriphenylphosphonium bromide as a white or off-white solid.
Mechanism of Action: Mitochondrial Targeting
The primary mechanism of action of Hexadecyltriphenylphosphonium bromide in a biological context is its accumulation within mitochondria. This process is driven by the large mitochondrial membrane potential (ΔΨm), which is approximately -180 mV (negative inside) in healthy, respiring cells.
The lipophilic nature of the hexadecyl chain allows the cation to readily pass through the plasma and outer mitochondrial membranes. Once in the intermembrane space, the strong negative potential of the inner mitochondrial membrane acts as an electrophoretic force, driving the positively charged triphenylphosphonium headgroup into the mitochondrial matrix. This leads to a significant concentration of the molecule within the mitochondria, estimated to be 100- to 500-fold higher than in the cytoplasm.
Caption: Mitochondrial accumulation of Hexadecyltriphenylphosphonium bromide.
Applications in Research and Drug Development
The ability to specifically target mitochondria has led to the use of Hexadecyltriphenylphosphonium bromide and its analogs in several key areas of research and drug development.
Mitochondria-Targeted Therapeutics
By conjugating a therapeutically active molecule to the triphenylphosphonium cation, it is possible to deliver the drug directly to the mitochondria. This is particularly relevant for diseases associated with mitochondrial dysfunction, such as cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The long alkyl chain of HTPB can enhance the overall lipophilicity of the conjugate, potentially improving its cellular uptake.
Anticancer Activity
Mitochondria play a central role in apoptosis (programmed cell death). By delivering cytotoxic agents to the mitochondria, it is possible to induce apoptosis more effectively in cancer cells. Furthermore, alkyltriphenylphosphonium salts, including HTPB, have been shown to possess intrinsic anticancer activity. The cytotoxicity of these compounds generally increases with the length of the alkyl chain. This is attributed to their ability to disrupt mitochondrial function by inhibiting the respiratory chain and inducing the mitochondrial permeability transition pore (mPTP).
| Alkyl-TPP Derivative | Cell Line | IC50 (µM) | Reference |
| Dodecyl-TPP | MCF-7 (Breast Cancer) | ~0.25 | [4] |
| Alkyl-TPP (C5-C16) | Human Melanoma Cells | Cytotoxicity increases with chain length | [4] |
| Alkyl-TPP Esters | MCF-7 (Breast Cancer) | 1.84–24.72 | [5] |
Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC)
Hexadecyltriphenylphosphonium bromide can be used as an ion-pairing reagent in reversed-phase HPLC. In this application, it is added to the mobile phase to enhance the retention of anionic analytes on the non-polar stationary phase. The positively charged phosphonium headgroup forms an ion pair with the negatively charged analyte, and the long hexadecyl chain increases the overall hydrophobicity of the ion pair, leading to stronger interaction with the stationary phase and improved chromatographic separation.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A common method to assess the effect of Hexadecyltriphenylphosphonium bromide on mitochondrial health is to measure changes in ΔΨm using fluorescent dyes like JC-1 or TMRM.
Materials:
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Cultured cells of interest (e.g., a cancer cell line)
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Hexadecyltriphenylphosphonium bromide (HTPB) stock solution (in DMSO or ethanol)
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JC-1 or TMRM fluorescent dye
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Fluorescence microscope or plate reader
Protocol (using JC-1):
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Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).
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Allow cells to adhere and grow overnight.
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Treat the cells with varying concentrations of HTPB for the desired time period (e.g., 1, 6, 12, or 24 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP) and a vehicle control (DMSO or ethanol).
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Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS or HBSS).
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Incubate the cells with the JC-1 staining solution (typically 1-10 µg/mL) in a culture medium at 37°C for 15-30 minutes.
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Wash the cells again to remove the excess dye.
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Measure the fluorescence. For JC-1, in healthy cells with high ΔΨm, the dye forms J-aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, the dye remains as monomers and emits green fluorescence (~529 nm).
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The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Caption: Experimental workflow for assessing mitochondrial membrane potential.
Signaling Pathways
The accumulation of Hexadecyltriphenylphosphonium bromide in mitochondria can trigger the intrinsic pathway of apoptosis. This is primarily due to the disruption of the inner mitochondrial membrane's integrity and function.
Key events in this signaling cascade include:
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Inhibition of the Electron Transport Chain: High concentrations of lipophilic cations can inhibit the activity of the respiratory chain complexes, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
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Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of mitochondrial depolarization, increased ROS, and altered ion homeostasis can induce the opening of the mPTP.
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Release of Pro-apoptotic Factors: The opening of the mPTP leads to the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytoplasm.
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Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
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Role of the Bcl-2 Family: The process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this release. Alkyl-TPP compounds can modulate the balance of these proteins, favoring apoptosis.
Caption: HTPB-induced intrinsic apoptosis pathway.
Toxicology and Safety
Conclusion
Hexadecyltriphenylphosphonium bromide is a valuable chemical tool for researchers and drug development professionals. Its ability to target mitochondria with high efficiency provides a powerful platform for the development of novel therapeutics for a range of diseases. The intrinsic cytotoxicity of this compound, particularly in cancer cells, further highlights its potential as an anticancer agent. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is crucial for harnessing its full potential in a research setting. Future research will likely focus on the development of new HTPB-drug conjugates with improved efficacy and reduced off-target toxicity.
References
- 1. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
